

What is Fedratinib-d9 and its primary use in research?

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Compound of Interest		
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Fedratinib-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fedratinib-d9**, a deuterated analog of the Janus kinase 2 (JAK2) inhibitor, Fedratinib. This document details its primary application in research, particularly in pharmacokinetic (PK) studies and bioanalytical assays, and provides relevant experimental methodologies and data.

Introduction to Fedratinib-d9

Fedratinib-d9 is a stable isotope-labeled version of Fedratinib, a potent and selective inhibitor of JAK2. In **Fedratinib-d9**, nine hydrogen atoms on the N-tert-butylbenzenesulfonamide moiety have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule with a higher mass (Molecular Weight: 533.73 g/mol) compared to Fedratinib (Molecular Weight: 524.68 g/mol) but with nearly identical chemical and biological properties[1].

The primary utility of **Fedratinib-d9** in a research setting is as an internal standard (IS) for the quantitative analysis of Fedratinib in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. The use of a stable isotopelabeled internal standard is considered the gold standard in bioanalysis as it co-elutes with the

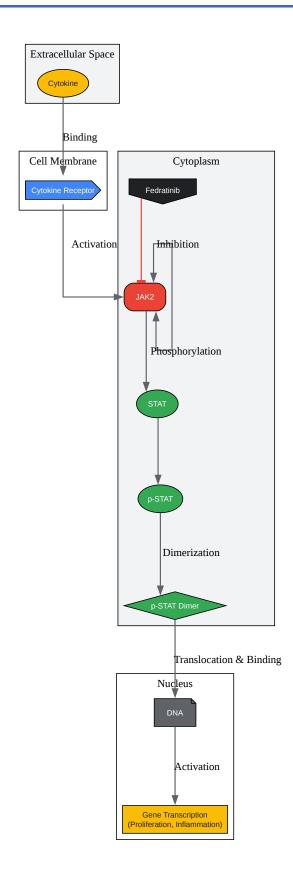


analyte and experiences similar extraction efficiencies and matrix effects, leading to highly accurate and precise quantification[3][4].

Fedratinib's Mechanism of Action: The JAK/STAT Signaling Pathway

Fedratinib is a kinase inhibitor that targets Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3)[5][6]. In myeloproliferative neoplasms like myelofibrosis, the JAK2 pathway is often constitutively active, leading to uncontrolled cell growth and the production of pro-inflammatory cytokines[7]. Fedratinib's inhibition of JAK2 blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and subsequent gene transcription, ultimately leading to reduced cell proliferation and induction of apoptosis[5][6][8].





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Caption: The JAK/STAT signaling pathway and the inhibitory action of Fedratinib.



Quantitative Data for Bioanalytical Methods

The following tables summarize typical parameters for the quantification of Fedratinib in biological matrices using LC-MS/MS, often employing a deuterated internal standard like **Fedratinib-d9**.

Table 1: LC-MS/MS Method Parameters for Fedratinib Quantification



Parameter	Value	Reference
Chromatography		
LC System	Shimadzu LC system or equivalent	[8]
Column	Phenomenex Kinetex C18 (2.1 × 50 mm, 5.0 μm) or equivalent	[8]
Mobile Phase A	5 mM ammonium formate in 0.1% formic acid in water	[8]
Mobile Phase B	Acetonitrile with 0.1% formic acid	[7]
Flow Rate	0.8 mL/min	[8]
Injection Volume	2.0 - 10 μL	[6][7]
Mass Spectrometry		
Instrument	Sciex 4500 triple quadrupole or XEVO TQS triple quadrupole	[7][8]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[7][8]
MRM Transition (Fedratinib)	m/z 525.5 → 468.9	[8]
MRM Transition (Fedratinib-d9)	m/z 534.5 → 477.9 (projected)	
Desolvation Temperature	600 °C	[7]
Capillary Voltage	3000 V	[7]
Method Validation		
Linearity Range	0.5 - 1000.0 ng/mL	[8]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	[7][8]



Intra- and Inter-day Precision (%RSD)	< 15%	[7]
Accuracy (%RE)	Within ± 15%	[7]

Table 2: Pharmacokinetic Parameters of Fedratinib in Rats (Oral Administration)

Parameter	Value (Mean ± SD)	Reference
Dose	40 mg/kg	[7]
Cmax (ng/mL)	1256 ± 211	[7]
Tmax (h)	4.0 ± 1.2	[7]
AUC (0-t) (ng·h/mL)	13457 ± 2345	[7]
AUC (0-inf) (ng·h/mL)	13876 ± 2567	[7]
t1/2 (h)	6.8 ± 1.5	[7]

Note: The pharmacokinetic data presented is from a study that used a non-deuterated internal standard, but it provides a representative profile of Fedratinib in rats.

Experimental Protocols Protocol for Pharmacokinetic Study of Fedratinib in Rats

This protocol outlines a typical pharmacokinetic study of orally administered Fedratinib in rats, utilizing **Fedratinib-d9** as an internal standard for sample analysis.

Materials:

- Fedratinib
- Fedratinib-d9 (as internal standard)
- Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose sodium)
- Male Sprague-Dawley rats (or other appropriate strain)



- Heparinized blood collection tubes
- Centrifuge
- Micropipettes and tubes

Procedure:

- Animal Acclimatization and Fasting: House rats in a controlled environment and allow them
 to acclimatize. Fast the animals overnight (approximately 12 hours) before dosing, with free
 access to water[7].
- Dosing: Prepare a formulation of Fedratinib in the chosen vehicle. Administer a single oral dose of Fedratinib (e.g., 40 mg/kg) to each rat via oral gavage[7].
- Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes[7].
- Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4,000 g for 10 minutes at 4°C) to separate the plasma.
- Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Protocol for Sample Preparation and LC-MS/MS Analysis

Materials:

- Rat plasma samples
- Fedratinib-d9 internal standard working solution (e.g., 200 ng/mL in methanol)
- Acetonitrile (for protein precipitation)
- LC-MS/MS system

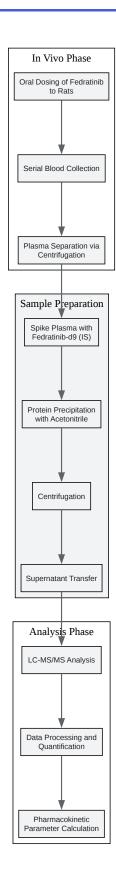
Procedure:



- Sample Thawing and Spiking: Thaw the plasma samples on ice. To a 100 μL aliquot of each plasma sample, calibration standard, and quality control sample, add a known volume (e.g., 20 μL) of the Fedratinib-d9 internal standard working solution.
- Protein Precipitation: Add a volume of cold acetonitrile (e.g., 300 μL) to each sample to precipitate the plasma proteins. Vortex mix for 1 minute[7].
- Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 g for 10 minutes) to pellet the precipitated proteins[7].
- Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96well plate for analysis.
- LC-MS/MS Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system and analyze using the parameters outlined in Table 1.
- Data Analysis: Quantify the concentration of Fedratinib in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Mandatory Visualizations





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